

An In-depth Technical Guide to 2,9-Dibutyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,9-Dibutyl-1,10-phenanthroline

Cat. No.: B1253295

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of **2,9-Dibutyl-1,10-phenanthroline** and its derivatives. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and analytical chemistry.

Core Molecular Information

2,9-Dibutyl-1,10-phenanthroline is a versatile organic compound recognized for its unique chelating properties. It serves as an effective ligand, forming stable complexes with various transition metals. This characteristic makes it a valuable component in the development of sensors, catalysts, and advanced materials such as organic light-emitting diodes (OLEDs).^[1]

A summary of the key quantitative data for **2,9-Dibutyl-1,10-phenanthroline** is presented below.

Property	Value	Source
Molecular Weight	292.4 g/mol , 292.43 g/mol	[1][2]
Molecular Formula	C ₂₀ H ₂₄ N ₂	[1][2]
CAS Number	85575-93-5	[1][3]
Melting Point	57 - 59 °C	[1]
Purity	≥ 96% (HPLC)	[1]
Monoisotopic Mass	292.193948774 Da	[2][4]

Experimental Protocols

Detailed methodologies for key experiments involving 1,10-phenanthroline derivatives are outlined below.

A common method for synthesizing 2,9-disubstituted-1,10-phenanthroline involves the reaction of an alkyl- or aryl-lithium with 1,10-phenanthroline, followed by hydrolysis and rearomatization with manganese dioxide.[5]

Materials:

- 1,10-Phenanthroline[3]
- n-Butyllithium[3]
- Manganese Dioxide
- Appropriate solvents (e.g., dry ether or THF)
- Quenching agent (e.g., water)

Procedure:

- Dissolve 1,10-phenanthroline in a dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

- Cool the solution to a low temperature (typically -78 °C).
- Slowly add the alkyl- or aryl-lithium reagent (e.g., n-butyllithium) to the solution.
- Allow the reaction to proceed for a specified time at low temperature.
- Quench the reaction by the slow addition of water.
- Warm the mixture to room temperature.
- Add manganese dioxide to the mixture to facilitate rearomatization.
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
- Filter the reaction mixture to remove manganese dioxide.
- Extract the product from the filtrate using an appropriate organic solvent.
- Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product using a suitable technique, such as column chromatography or recrystallization.

1,10-phenanthroline and its derivatives are widely used for the colorimetric determination of iron in solution. The protocol involves the formation of a colored complex between the ferrous ion (Fe²⁺) and the phenanthroline ligand, which can be quantified using UV-Vis spectroscopy. [\[6\]](#)[\[7\]](#)

Materials:

- Standard iron solution (e.g., ferrous ammonium sulfate)[\[6\]](#)
- Hydroxylamine hydrochloride solution (to reduce Fe³⁺ to Fe²⁺)[\[7\]](#)
- 1,10-Phenanthroline solution[\[6\]](#)
- Sodium acetate buffer solution[\[6\]](#)

- Unknown iron sample
- UV-Vis Spectrophotometer

Procedure:

- Preparation of Standard Solutions: Prepare a series of standard iron solutions of known concentrations from a stock solution.[\[6\]](#)
- Reduction of Iron: To each standard and the unknown sample, add hydroxylamine hydrochloride solution to ensure all iron is in the Fe^{2+} state.[\[7\]](#)
- Complex Formation: Add the 1,10-phenanthroline solution and sodium acetate buffer to each flask. The buffer maintains a pH range of 2 to 9, where the color intensity of the complex is stable.[\[6\]](#)
- Measurement:
 - Turn on the spectrophotometer and allow it to warm up.[\[7\]](#)
 - Set the wavelength of maximum absorbance (λ_{max}), which for the $\text{Fe}(\text{o-Phen})_3^{2+}$ complex is 508 nm.[\[6\]](#)
 - Use a blank solution (containing all reagents except iron) to zero the instrument.[\[6\]](#)
 - Measure the absorbance of each standard solution and the unknown sample.
- Data Analysis:
 - Plot a calibration curve of absorbance versus the concentration of the standard solutions.
 - Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve or by using the Beer-Lambert law equation derived from the curve.[\[7\]](#)

A study on the antitumor activity of 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) utilized Western blot analysis to investigate its effect on apoptosis and cell cycle regulation in A549 and Tu212 cell lines.[\[8\]](#)

Objective: To detect alterations in proteins involved in cell cycle progression and apoptosis following treatment with dsBPT.

Materials:

- A549 and Tu212 cell lines
- 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT)
- Cell lysis buffer
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., against caspase 8)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment: Culture A549 and Tu212 cells and treat them with dsBPT for specified time points (e.g., 24, 48, and 72 hours).[\[8\]](#)
- Protein Extraction: Lyse the cells using a suitable lysis buffer and quantify the protein concentration.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

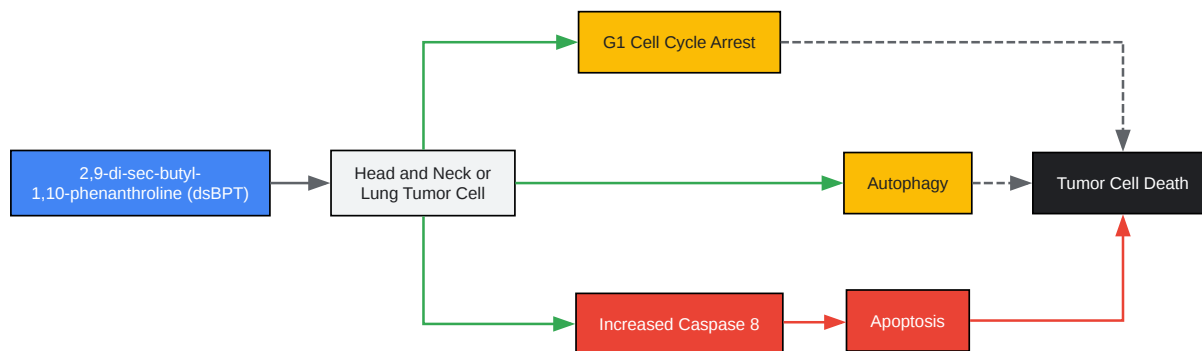
- Electrotransfer: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., caspase 8).[8]
- Secondary Antibody Incubation: Wash the membrane and incubate it with a HRP-conjugated secondary antibody.
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Analyze the band intensities to determine the changes in protein levels in response to dsBPT treatment.

Biological Activity and Signaling Pathways

Research has demonstrated the antiproliferative potential of 1,10-phenanthroline-based ligands.[8] Specifically, 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) has shown significant anti-proliferation activity against head and neck and lung cancer cell lines.[8] The inhibitory effect of dsBPT on these cancer cells was found to be approximately 10 times greater than on normal epithelial cells, with IC_{50} values ranging between 0.1–0.2 μ M.[8]

The mechanism of action for dsBPT involves the induction of autophagy, G1 cell cycle arrest, and apoptosis.[8] Western blot analyses revealed that treatment with dsBPT led to increased levels of caspase 8 in both A549 and Tu212 tumor cell lines, indicating the activation of the extrinsic apoptotic pathway.[8]

The following diagram illustrates the proposed signaling pathway initiated by 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) leading to tumor cell death.



[Click to download full resolution via product page](#)

Caption: dsBPT-induced signaling cascade in tumor cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,9-Dibutyl-1,10-phenanthroline | C₂₀H₂₄N₂ | CID 13384176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,9-Dibutyl-1,10-phenanthroline | CAS#:85575-93-5 | Chemsrce [chemsrc.com]
- 4. 2,9-Di-tert-butyl-1,10-phenanthroline | C₂₀H₂₄N₂ | CID 14647745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tau.ac.il [tau.ac.il]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2,9-Dibutyl-1,10-phenanthroline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253295#2-9-dibutyl-1-10-phenanthroline-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com